Cas no 898424-89-0 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide is a specialized benzamide derivative featuring a sulfolane moiety and branched alkyl substitution. Its molecular structure imparts unique physicochemical properties, including enhanced solubility and stability, making it suitable for applications in pharmaceutical and agrochemical research. The presence of the 1,1-dioxothiolane group contributes to its potential as a versatile intermediate in organic synthesis, particularly for modifying bioactive compounds. The compound's sterically hindered amide linkage and dimethyl-substituted aromatic ring may influence its binding affinity in target interactions. Its well-defined structure allows for precise functionalization, offering utility in the development of novel therapeutic agents or catalytic systems.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide structure
898424-89-0 structure
Product Name:N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide
CAS No:898424-89-0
MF:C17H25NO3S
MW:323.450303792953
CID:6291705
PubChem ID:18573543
Update Time:2025-05-23

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide
    • N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide
    • F2545-0055
    • AKOS024659233
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide
    • 898424-89-0
    • Inchi: 1S/C17H25NO3S/c1-12(2)10-18(16-5-6-22(20,21)11-16)17(19)15-8-13(3)7-14(4)9-15/h7-9,12,16H,5-6,10-11H2,1-4H3
    • InChI Key: SMXORKZEGVTQBL-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)N(C(C1C=C(C)C=C(C)C=1)=O)CC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 323.15551483g/mol
  • Monoisotopic Mass: 323.15551483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 62.8Ų

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide Pricemore >>

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Additional information on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide

Exploring the Chemical Structure and Potential Applications of N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-3,5-Dimethyl-N-(2-Methylpropyl)Benzamide (CAS No. 898424-89-0)

The compound N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide (CAS No. 898424-89-0) represents a structurally complex molecule with unique functional groups that have garnered significant attention in modern chemical and pharmaceutical research. Its molecular framework integrates a thiolane ring substituted with a dioxo group, along with aromatic amide moieties featuring dimethyl and methylpropyl substituents. This combination of structural elements contributes to its potential as a scaffold for drug discovery and materials science applications.

The core structure of this compound is defined by the 1λ⁶-thiolane ring, a five-membered heterocycle containing sulfur. The presence of the dioxo group (two oxygen atoms in oxidation state +V) introduces significant electron-withdrawing effects, influencing the reactivity and stability of adjacent functional groups. The aromatic benzamide backbone is further substituted with two methyl groups at positions 3 and 5 of the benzene ring, while the amide nitrogen is linked to a branched aliphatic chain (2-methylpropyl). These substituents collectively modulate solubility, lipophilicity, and molecular interactions critical for biological activity.

Recent studies in medicinal chemistry have highlighted the importance of thiolane derivatives in targeting enzyme inhibition pathways. For instance, compounds containing sulfur-containing heterocycles have demonstrated efficacy against serine proteases and cysteine proteases due to their ability to form reversible covalent bonds with active site residues. The dioxo functionality in this compound may enhance electrophilic character at the sulfur center, potentially enabling interactions with nucleophilic biomolecules such as thiols or enzymes involved in metabolic regulation.

In synthetic methodologies, the construction of this molecule likely involves multistep organic transformations. Key steps may include the formation of the thiolane ring via intramolecular cyclization reactions under controlled oxidation conditions to achieve the dioxo state. The introduction of methyl groups on the benzene ring could be accomplished through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling techniques. Purification and characterization would require advanced analytical tools such as NMR spectroscopy (1H NMR and 13C NMR), mass spectrometry (HRMS), and X-ray crystallography for definitive structural confirmation.

The pharmacological potential of this compound aligns with current trends in drug development targeting neurodegenerative diseases and inflammatory disorders. Research published in *Journal of Medicinal Chemistry* (2023) reported that thiolane-based amides exhibited promising anti-inflammatory properties by modulating NF-κB signaling pathways. Similarly, compounds with similar dioxo-thiolane architectures have shown neuroprotective effects in preclinical models by scavenging reactive oxygen species (ROS). These findings suggest that optimizing substituent patterns on both the aromatic ring and aliphatic chain could enhance bioavailability while minimizing off-target effects.

In materials science applications, this compound's molecular architecture offers opportunities for designing functional polymers or self-assembling systems. The combination of hydrophobic methyl groups and polar amide functionalities creates amphiphilic characteristics suitable for supramolecular chemistry applications such as micelle formation or stimuli-responsive materials. Additionally, its sulfur-containing core may participate in redox-active processes relevant to energy storage technologies like organic batteries or redox flow systems.

Safety assessments for chemical compounds like CAS No. 898424-89-0 typically involve computational toxicity predictions using tools such as QSAR models before experimental validation. While no specific toxicity data has been publicly reported for this exact structure yet due to its novelty status as an emerging research molecule (as noted in *Chemical Abstracts Service* records), analogous thiolane derivatives have demonstrated low acute toxicity profiles when properly functionalized to avoid free thiol exposure which could lead to protein denaturation risks.

The synthesis strategy for large-scale production would need to address challenges related to regioselectivity during coupling reactions between aromatic rings and heterocyclic cores while maintaining high yields across multiple steps required for commercial viability if future applications demand it beyond laboratory-scale research settings currently observed through academic publications indexed by PubMed Central up until Q3 2024.

Ongoing research into similar molecular frameworks continues to expand our understanding of how subtle structural modifications impact biological activity profiles across diverse therapeutic areas including oncology where targeted protein degradation approaches utilizing E3 ubiquitin ligase recruiting ligands are being actively explored within academia-industry collaborations globally since early 2020s advancements showed promising results published at international conferences like ACS Spring Meetings annually hosted by American Chemical Society committees specializing in medicinal chemistry divisions focusing on small molecule therapeutics development pipelines from hit identification through lead optimization phases towards clinical candidate selection stages following ICH guidelines established by regulatory bodies worldwide overseeing pharmaceutical innovation processes today.

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